molecular formula C28H23O7P B14336883 Diphenyl 2-(diphenoxyphosphoryl)butanedioate CAS No. 95453-88-6

Diphenyl 2-(diphenoxyphosphoryl)butanedioate

Cat. No.: B14336883
CAS No.: 95453-88-6
M. Wt: 502.4 g/mol
InChI Key: BCOZRVYXHXZVJP-UHFFFAOYSA-N
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Description

Diphenyl 2-(diphenoxyphosphoryl)butanedioate is an organic compound that belongs to the class of phosphonate esters It is characterized by the presence of diphenyl and diphenoxyphosphoryl groups attached to a butanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl 2-(diphenoxyphosphoryl)butanedioate typically involves the reaction of diphenyl phosphite with a suitable butanedioate derivative. One common method includes the use of triphenylphosphite and pyrrole in an aqueous medium, followed by the addition of dimethyl acetylendicarboxylate . The reaction is carried out at room temperature, and the product is obtained after purification.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and oxidizing agents are often employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Diphenyl 2-(diphenoxyphosphoryl)butanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: tert-Butyl hydroperoxide, peracetic acid.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Ammonia, various amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of phosphonate derivatives .

Mechanism of Action

The mechanism of action of diphenyl 2-(diphenoxyphosphoryl)butanedioate involves its interaction with specific molecular targets. For instance, as a DNA gyrase inhibitor, it binds to the enzyme’s active site, blocking its function and thereby inhibiting bacterial DNA replication . The compound’s effects are mediated through its ability to form stable complexes with target molecules, disrupting their normal activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl 2-(diphenoxyphosphoryl)butanedioate is unique due to its specific structural features, which confer distinct reactivity and stability

Properties

95453-88-6

Molecular Formula

C28H23O7P

Molecular Weight

502.4 g/mol

IUPAC Name

diphenyl 2-diphenoxyphosphorylbutanedioate

InChI

InChI=1S/C28H23O7P/c29-27(32-22-13-5-1-6-14-22)21-26(28(30)33-23-15-7-2-8-16-23)36(31,34-24-17-9-3-10-18-24)35-25-19-11-4-12-20-25/h1-20,26H,21H2

InChI Key

BCOZRVYXHXZVJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CC(C(=O)OC2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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